molecular formula C24H29F3N4O B2448030 (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034612-82-1

(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No. B2448030
CAS RN: 2034612-82-1
M. Wt: 446.518
InChI Key: DKLFPFICOYMBKR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a piperazine ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through methods such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and connectivity of these rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Molecular Interactions and Conformational Analysis

Research on compounds structurally related to "(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone" has focused on understanding their molecular interactions and conformational dynamics. For instance, the study on cannabinoid receptor antagonists highlights the importance of conformational analysis in designing receptor-specific drugs, providing insights into how small changes in the molecule's structure can significantly affect its interaction with biological targets (Shim et al., 2002).

Structural Characterization and Synthesis

Other research efforts have been dedicated to the synthesis and structural characterization of related compounds. For example, studies on novel pyridine derivatives with potential antimicrobial activities emphasize the role of specific substituents in determining the biological activity of these molecules (Patel et al., 2011). Additionally, research on the structural analysis of side products in drug synthesis provides valuable information for optimizing drug manufacturing processes and improving yield and purity (Eckhardt et al., 2020).

Potential Therapeutic Applications

Furthermore, studies on dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes showcase the therapeutic potential of compounds within this chemical class. These inhibitors are being explored for their efficacy in managing blood sugar levels in diabetic patients, highlighting the potential medical applications of related compounds (Ammirati et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often investigated for their potential as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLFPFICOYMBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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